molecular formula C17H20N4O3S B5546117 methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate

methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate

Cat. No. B5546117
M. Wt: 360.4 g/mol
InChI Key: UIEGUVJXJKTAAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate involves multi-step chemical reactions, including one-pot synthesis and various organic transformations. For example, a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine has been reported for synthesizing structurally similar compounds (Khan et al., 2013). These synthesis strategies highlight the complexity and versatility in the formation of such compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate is often determined by X-ray diffraction analysis. The structure is characterized by the presence of hydrogen bonding and C-H…π interactions, which play a significant role in the stabilization of the compound's structure (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, Mannich’s reaction, and esterification, to form a wide range of derivatives with different functional groups. These reactions not only demonstrate the chemical versatility of the piperidine backbone but also the potential for generating a diverse set of molecules for further evaluation (Ojo, 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular architecture play critical roles in determining these properties. Detailed crystallographic studies provide insights into the molecular and supramolecular structures, contributing to our understanding of their physical characteristics (Castiñeiras, García-Santos, & Saa, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the compound's functional groups and molecular structure. Studies on similar compounds reveal the influence of intramolecular and intermolecular hydrogen bonds on their chemical behavior and interaction patterns. These interactions are critical for the compound's reactivity and potential biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Scientific Research Applications

Discovery and Synthesis

  • Discovery of Inhibitors

    R. K. Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, emphasizing the importance of the triazine heterocycle for high potency and selectivity. This research demonstrates the critical role of specific functional groups in the development of potent inhibitors for therapeutic targets (Thalji et al., 2013).

  • Synthetic Methods

    J. Magano et al. (2014) described the synthesis of oxindole via palladium-catalyzed CH functionalization, highlighting the versatility of palladium catalysts in synthesizing complex organic compounds. This research underlines the importance of developing efficient synthetic methods for producing biologically active compounds (Magano et al., 2014).

Biological Activity

  • Antimicrobial Activity

    Suresh et al. (2016) synthesized a new series of compounds with significant antimicrobial activity against various microorganisms. This work contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Suresh et al., 2016).

  • Cardiovascular Activity

    A. Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid. Their findings contribute to understanding the potential therapeutic uses of dihydropyridine derivatives in cardiovascular diseases (Krauze et al., 2004).

Molecular Structure and Analysis

  • Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate: I. Khan et al. (2013) reported the crystal and molecular structure of a related compound, emphasizing the role of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure. This type of analysis is crucial for understanding the physicochemical properties of organic compounds (Khan et al., 2013).

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent agents for various applications . Given the importance of the triazole scaffold, its synthesis and applications in various fields such as pharmaceuticals, agrochemicals, and material chemistry continue to attract much attention .

properties

IUPAC Name

methyl 1-[2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-16(23)13-7-9-20(10-8-13)15(22)11-25-17-18-12-21(19-17)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGUVJXJKTAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylate

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